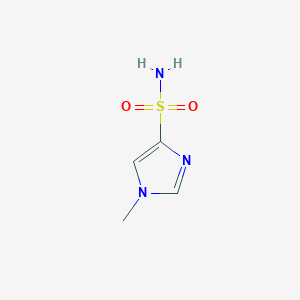

1-Methylimidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371677 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111124-90-4 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylimidazole-4-sulfonamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic organic compound that belongs to the sulfonamide class of molecules. The presence of the imidazole ring, a common motif in many biologically active compounds, coupled with the sulfonamide functional group, suggests its potential for diverse applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential biological relevance of this compound, with a focus on data and methodologies relevant to research and development.

Chemical Structure and Properties

The structural framework of this compound consists of an imidazole ring methylated at the N1 position and substituted with a sulfonamide group at the C4 position.

Structure:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following are predicted spectral characteristics based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two imidazole ring protons, and the protons of the sulfonamide group. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group.

-

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule: one for the methyl group and three for the imidazole ring carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C=N and C-N stretching of the imidazole ring.

Biological Activity and Potential Applications

While no specific biological studies on this compound were identified, its chemical structure suggests potential biological activity based on the well-established pharmacology of its constituent moieties.

Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, most notably antibacterial drugs.[1] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, they prevent bacterial growth and replication.[1]

Imidazole Moiety

The imidazole ring is a fundamental component of many biologically important molecules, including the amino acid histidine. Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[2][3][4]

Potential Signaling Pathway Interaction

Given the known mechanism of action of sulfonamide antibiotics, this compound could potentially interfere with the folic acid synthesis pathway in susceptible microorganisms.

Caption: Proposed mechanism of action via inhibition of the folic acid pathway.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research due to its hybrid structure. While comprehensive experimental data is currently lacking in the public domain, this guide provides a summary of its known identifiers, computed properties, and a logical framework for its synthesis and potential biological activity. Further experimental investigation is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Profile of 1-Methylimidazole-4-sulfonamide: A Technical Overview of Related Sulfonamide-Imidazole Hybrids

For Immediate Release

[City, State] – [Date] – An in-depth review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of 1-methylimidazole-4-sulfonamide. While this compound is commercially available for research purposes, dedicated studies detailing its pharmacological effects, mechanism of action, and potential therapeutic applications are conspicuously absent. However, the broader class of compounds containing both sulfonamide and imidazole moieties has been the subject of extensive investigation, revealing a wide spectrum of biological activities. This technical guide synthesizes the current knowledge on these related hybrid molecules, offering a predictive framework for the potential bioactivity of this compound and a roadmap for future research.

Introduction to Sulfonamide-Imidazole Hybrids

The combination of the sulfonamide and imidazole pharmacophores into single molecular entities has emerged as a promising strategy in drug discovery.[1] Sulfonamides are a well-established class of synthetic drugs with a broad range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Imidazole and its derivatives are also integral to many biological processes and are found in numerous bioactive molecules with diverse pharmacological activities.[1][4] The rationale behind creating hybrids of these two scaffolds is to develop novel therapeutic agents with potentially enhanced or unique biological activities.[1]

Potential Therapeutic Applications of Related Sulfonamide-Imidazole Scaffolds

Research into structurally related sulfonamide-imidazole hybrids has unveiled significant potential across several therapeutic areas. These findings provide a strong basis for hypothesizing the possible biological activities of this compound.

Anticancer Activity

A substantial body of evidence points to the anticancer potential of sulfonamide-imidazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

-

Carbonic Anhydrase Inhibition: Several studies have focused on the ability of sulfonamide-bearing imidazoles to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5][6][7]

-

Kinase Inhibition: Derivatives have been designed as inhibitors of specific kinases crucial for cancer cell signaling, such as V600E-mutated BRAF (V600EBRAF) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[8][9]

Antibacterial Activity

The foundational biological activity of sulfonamides is their antibacterial effect, which they exert by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] While specific studies on this compound are lacking, related sulfonamide compounds have demonstrated broad-spectrum antibacterial activity.[3]

Enzyme Inhibition in Other Diseases

Beyond cancer and bacterial infections, sulfonamide-imidazole hybrids have been explored as inhibitors of other clinically relevant enzymes.

-

α-Glucosidase and α-Amylase Inhibition: As a potential treatment for diabetes, novel sulfonamide derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.

-

Urease Inhibition: Certain sulfonamide derivatives have demonstrated inhibitory activity against urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.[2]

Quantitative Data on Related Sulfonamide-Imidazole Hybrids

The following tables summarize key quantitative data from studies on various sulfonamide-imidazole derivatives, illustrating the range of potencies observed.

Table 1: Anticancer Activity of Selected Sulfonamide-Imidazole Derivatives

| Compound Class | Target | Assay | IC50 / Ki | Cell Line(s) | Reference |

| Pyrimidinylbenzimidazole Sulfonamides | V600EBRAF | Kinase Assay | 0.49 - 0.62 µM (IC50) | N/A | [8] |

| Tri-aryl Imidazole Sulfonamides | Carbonic Anhydrase IX | Enzyme Inhibition | 0.3 - 1.3 µM (Ki) | N/A | [5] |

| Imidazolone-sulfonamide-pyrimidine Hybrids | EGFR-TK | Cytotoxicity Assay | 1.05 µM (IC50) | MCF-7 | [9] |

| Sulfonamide-Imidazole Hybrids | N/A | Antiproliferative Assay | Low micromolar (IC50) | H69, H69AR, A549 | [1] |

Table 2: Enzyme Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| Pyrazolyl-hydrazinyl-benzenesulfonamides | α-Glucosidase | 19.39 - 25.57 µM | |

| Thiazolo-isoxazole-benzenesulfonamides | Urease | 1.90 µM | [2] |

Experimental Methodologies

To facilitate further research on this compound, this section details common experimental protocols used to assess the biological activities of related compounds.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method to evaluate the inhibition of carbonic anhydrase isoforms.[5]

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂.

-

Procedure:

-

A phenol red indicator is used in a buffer solution (e.g., Tris-HCl).

-

The enzyme and inhibitor are pre-incubated.

-

A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.

-

The drop in pH due to the formation of carbonic acid is monitored spectrophotometrically by the change in the indicator's absorbance.

-

The time required for the pH to drop by a set value is recorded.

-

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme activity against the inhibitor concentration. Kᵢ values can be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined from dose-response curves.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant for investigating the biological activity of this compound, based on the activities of related compounds.

References

- 1. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methylimidazole-4-sulfonamide in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for 1-methylimidazole-4-sulfonamide in bacteria are not publicly available. This guide, therefore, presents the well-established mechanism of action for the broader class of sulfonamide antibiotics, supplemented with data from related imidazole-sulfonamide compounds. The information herein serves as a foundational framework for initiating research on this compound.

Core Mechanism of Action: The Sulfonamide Class

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2][3] This pathway is crucial for the biosynthesis of nucleotides (purines and thymidine), and certain amino acids, which are essential for DNA replication, RNA synthesis, and cell growth.[4][5]

1.1. Target Enzyme: Dihydropteroate Synthase (DHPS)

The primary target of sulfonamide antibiotics is dihydropteroate synthase (DHPS).[1][5][6][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][7]

1.2. Competitive Inhibition

Sulfonamides, including presumably this compound, are structural analogs of PABA.[2] Due to this structural similarity, they can bind to the active site of the DHPS enzyme, competing directly with the natural substrate, PABA. This binding is reversible and competitive. When the sulfonamide molecule occupies the active site, it prevents PABA from binding, thereby halting the production of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway.[2] The inhibition of this vital metabolic process leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of the bacteria rather than directly killing them.[1]

Mammalian cells are not affected by sulfonamides because they lack the DHPS enzyme and instead obtain folic acid from their diet, making this pathway an excellent selective target for antibacterial therapy.[1]

Signaling Pathway Diagram

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the antibacterial action of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Methylimidazole-4-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological targets of 1-Methylimidazole-4-sulfonamide is limited in publicly available literature. This guide summarizes the therapeutic potential of this compound based on the reported activities of its derivatives, where this compound serves as a key structural moiety. The presented targets are therefore considered potential avenues for further investigation.

Introduction

This compound is a heterocyclic compound featuring a sulfonamide group, a well-established pharmacophore in medicinal chemistry. While this specific molecule is primarily available as a building block for chemical synthesis, the analysis of patent literature and scientific publications reveals that derivatives incorporating this scaffold exhibit significant inhibitory activity against a range of therapeutically relevant proteins. This technical guide consolidates the available data on these derivatives to illuminate the potential therapeutic targets of the core this compound structure.

Potential Therapeutic Targets

Based on the biological evaluation of its derivatives, this compound is a promising scaffold for the development of inhibitors targeting several key proteins implicated in various disease states. The primary potential therapeutic targets identified are protein kinases, particularly those involved in cell cycle regulation and signaling, as well as transporters and other enzymes.

Protein Kinase Inhibition

Derivatives of this compound have been investigated for their activity against several protein kinases. Notably, these include Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase alpha (PI3Kα).

-

Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, the inhibition of CDK9 is a promising strategy in oncology.

-

Phosphoinositide 3-kinase alpha (PI3Kα): This enzyme is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Other Potential Targets

Beyond protein kinases, derivatives of this compound have shown inhibitory activity against other important drug targets:

-

Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, its inhibition is a potential therapeutic strategy for type 2 diabetes.

-

Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 can modulate neurotransmission and is being explored for the treatment of schizophrenia and other CNS disorders.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative data for various derivatives containing the this compound moiety.

| Target | Derivative Structure/Description | Activity (IC50/Ki) | Reference |

| Protein Kinases | |||

| PI3Kα | N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methylimidazole-4-sulfonamide | 13.6 nM | [1] |

| CDK9 | 4,6-disubstituted aminopyrimidine derivatives | % inhibition at 10 µM | [2] |

| Other Enzymes and Transporters | |||

| Phosphoenolpyruvate carboxykinase | N-[4-[[3-Butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]-1-methylimidazole-4-sulfonamide | 630.0 nM | [3] |

| Glycine Transporter 1 (GlyT1) | Tetraline and indane derivatives | IC50 < 1 µM | [4] |

Mandatory Visualizations

Logical Relationship of this compound to its Potential Targets

Caption: Potential therapeutic targets of this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of PI3Kα by a this compound derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of the exact this compound derivatives are proprietary and found within patent literature. However, standardized methodologies for assessing the inhibition of the identified target classes are provided below.

General Protocol for Protein Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

1. Reagents and Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (substrate)

-

ATP (co-factor)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

-

Add the PI3Kα enzyme and PIP2 substrate solution in kinase buffer to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for determining kinase inhibition.

Conclusion

While direct biological data for this compound is not extensively documented, the consistent appearance of this scaffold in potent inhibitors of various therapeutic targets, including protein kinases and transporters, strongly suggests its value as a foundational structure in drug discovery. The data presented in this guide, derived from its more complex analogs, provides a strong rationale for further investigation of this compound and its close derivatives as potential therapeutic agents. Future studies should focus on the synthesis and direct biological evaluation of this core molecule to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-methyl-1H-imidazole-4-sulfonamide | C4H7N3O2S | CID 2736885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-Methylimidazole-4-sulfonamide (CAS: 111124-90-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with a sulfonamide group. This molecule has garnered interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. Notably, it is identified as a potential antibacterial agent through its interaction with DNA gyrase and is also classified as a "Protein Degrader Building Block," suggesting its utility in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its biological context as a DNA gyrase inhibitor, and its potential application in targeted protein degradation.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. This data has been aggregated from various chemical databases and computational predictions.

| Property | Value | Source(s) |

| Identifier | ||

| CAS Number | 111124-90-4 | |

| IUPAC Name | 1-methyl-1H-imidazole-4-sulfonamide | [1] |

| Molecular Formula | C₄H₇N₃O₂S | |

| Molecular Weight | ||

| Average Molecular Weight | 161.18 g/mol | |

| Monoisotopic Mass | 161.0259 Da | [2] |

| Computed Properties | ||

| XLogP3 | -1.1 | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Polar Surface Area | 77.8 Ų | [1] |

| pKa (most acidic) | 8.9 (Predicted) | |

| Safety Information | ||

| GHS Pictogram | Irritant | [1] |

| Hazard Statement | H319: Causes serious eye irritation | [1] |

Representative Synthesis Protocol

Experimental Workflow Diagram

Caption: Representative workflow for the synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 1-Methylimidazole

-

Materials: Imidazole, Sodium Hydride (NaH) 60% dispersion in mineral oil, Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Imidazole (1.0 eq). b. Dissolve the imidazole in anhydrous THF. c. Cool the solution to 0°C in an ice bath. d. Carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Cool the mixture back to 0°C and add Methyl Iodide (1.1 eq) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by carefully adding saturated aqueous NaHCO₃. h. Extract the product with diethyl ether (3x). i. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Methylimidazole, which can be purified by distillation.

Step 2: Synthesis of 1-Methylimidazole-4-sulfonyl chloride

-

Materials: 1-Methylimidazole, Chlorosulfonic acid (ClSO₃H).

-

Procedure: a. In a flask equipped with a dropping funnel and under an inert atmosphere, cool chlorosulfonic acid (3.0 eq) to 0°C. b. Add 1-Methylimidazole (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C. c. After the addition is complete, heat the mixture to 100°C for 2-3 hours. d. Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. e. The resulting precipitate, 1-Methylimidazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of this compound

-

Materials: 1-Methylimidazole-4-sulfonyl chloride, Aqueous Ammonia (NH₄OH).

-

Procedure: a. Suspend the crude 1-Methylimidazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like acetone. b. Cool the suspension to 0°C. c. Add concentrated aqueous ammonia (excess) dropwise with stirring. d. Stir the reaction mixture at room temperature for 2-4 hours. e. Remove the solvent under reduced pressure. f. Recrystallize the resulting solid from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Biological Activity and Signaling Pathways

Mechanism of Action: DNA Gyrase Inhibition

This compound has been identified as a ligand that binds to the ATPase subdomain of DNA gyrase B from Acinetobacter baumannii, as revealed by the crystal structure deposited in the Protein Data Bank (PDB ID: 7QLB).[1][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.

The enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. By binding to the ATPase site on the GyrB subunit, this compound acts as a competitive inhibitor of ATP. This inhibition prevents the conformational changes in the enzyme necessary for DNA strand passage and re-ligation, ultimately halting DNA replication and leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which trap the enzyme-DNA cleavage complex.

Caption: Inhibition of DNA gyrase by this compound.

Hypothetical Role in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in constructing PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

A PROTAC consists of three components:

-

A ligand that binds to the target POI.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

In this context, this compound could serve as a ligand for a POI. For it to be incorporated into a PROTAC, its structure would be modified to include a linker, which would then be attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The resulting PROTAC would form a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The sulfonamide and imidazole moieties are common pharmacophores that can be optimized for binding to various protein targets.

Caption: Hypothetical role of this compound in a PROTAC.

Conclusion

This compound is a versatile chemical entity with demonstrated interaction with a key bacterial enzyme, DNA gyrase, positioning it as a lead compound for the development of novel antibacterial agents. Furthermore, its structural characteristics make it a suitable candidate for inclusion in more advanced therapeutic modalities like targeted protein degradation. The information provided in this guide serves as a foundational resource for researchers aiming to explore the full potential of this compound in drug discovery and chemical biology. Further experimental validation of its synthesis, biological activity, and application in protein degradation is warranted.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Methylimidazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 1-Methylimidazole-4-sulfonamide is limited. This guide provides a comprehensive overview based on the physicochemical properties of the compound, data from its parent molecule (1-Methylimidazole), and established principles of sulfonamide chemistry. The experimental protocols described are standard methodologies applicable for the characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring a methylated imidazole ring and a sulfonamide functional group. As a potential building block in medicinal chemistry and drug development, a thorough understanding of its solubility and stability is critical for its application in synthesis, formulation, and biological screening. This document outlines the known properties of this compound and provides a framework for its experimental characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 111124-90-4 | [1] |

| Molecular Formula | C₄H₇N₃O₂S | [1] |

| Molecular Weight | 161.18 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Computed XlogP | -1.1 | [2] |

| Appearance | Solid (predicted) | N/A |

Solubility Profile

Inferences from Structural Analogs

1-Methylimidazole (Parent Core): The 1-methylimidazole moiety is a polar heterocyclic structure. As a standalone compound, it exhibits high solubility in polar solvents.[3] It is reported to be miscible with water and very soluble in ethanol and acetone.[4][5] This high polarity and capacity to act as a hydrogen bond acceptor suggest that the core of this compound contributes favorably to its solubility in aqueous and polar organic solvents.[3][4]

Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is weakly acidic and can participate in hydrogen bonding. Its presence is expected to influence the pH-dependent solubility of the molecule. At pH values below its pKa, the sulfonamide group will be protonated and neutral, while at pH values above its pKa, it will be deprotonated and anionic, which typically increases aqueous solubility.

Expected Solubility Behavior

Based on its structure, this compound is anticipated to be:

-

Soluble in polar organic solvents such as DMSO, DMF, and alcohols. The related compound, 1-Methylimidazole-4-sulfonyl chloride, is noted to be slightly soluble in DMSO.[6]

-

Possess pH-dependent solubility in aqueous media due to the weakly acidic nature of the sulfonamide group.

A summary of the qualitative solubility of the parent compound, 1-Methylimidazole, is provided below as a proxy.

| Solvent | Type | Solubility of 1-Methylimidazole |

| Water | Polar Protic | Miscible[4][7] |

| Methanol | Polar Protic | Readily Soluble[4] |

| Ethanol | Polar Protic | Very Soluble[5] |

| Acetone | Polar Aprotic | Very Soluble[5] |

| Diethyl Ether | Non-polar | Very Soluble[5] |

Stability Profile and Degradation Pathways

The stability of this compound is dictated by the chemical robustness of the imidazole ring and the reactivity of the sulfonamide functional group under various environmental conditions.

General Stability

-

1-Methylimidazole Core: The parent 1-methylimidazole is generally stable but can be sensitive to moisture and is incompatible with strong oxidizing agents, acids, and acid chlorides.[7][8]

-

Sulfonamide Group: Sulfonamides as a class are susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[9][10] These pathways represent the most likely routes of degradation for this compound.

Predicted Degradation Pathways

The primary degradation pathways for sulfonamides involve cleavage of the S-N bond and modifications to the aromatic amine (though this molecule has an imidazole ring instead of an aniline ring).[11]

References

- 1. scbt.com [scbt.com]

- 2. 1-methyl-1H-imidazole-4-sulfonamide | C4H7N3O2S | CID 2736885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-methylimidazole [chemister.ru]

- 6. chembk.com [chembk.com]

- 7. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. benchchem.com [benchchem.com]

- 10. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Aryl Sulfonamides as Building Blocks for Molecular Glue Degraders

Disclaimer: As of this writing, there is no publicly available scientific literature detailing the specific use of 1-Methylimidazole-4-sulfonamide as a protein degrader building block. Therefore, this guide will focus on the well-established class of aryl sulfonamides, such as indisulam, which function as "molecular glue" degraders. This information provides a framework for understanding how a molecule like this compound could potentially be developed and utilized in the field of targeted protein degradation.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell. This is achieved through bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or monovalent "molecular glues."

This guide provides a comprehensive technical overview of aryl sulfonamides as a class of molecular glue degraders that recruit the DCAF15 E3 ubiquitin ligase substrate receptor. We will delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visualizations of the associated biological pathways and workflows.

Core Mechanism of Action: Aryl Sulfonamides as Molecular Glues

Aryl sulfonamides like indisulam and E7820 function by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39.[2][3] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[2][3] The degradation of RBM39, a critical component of the spliceosome, results in widespread changes in pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

The key components of this degradation pathway are:

-

The Molecular Glue: An aryl sulfonamide compound (e.g., indisulam).

-

The E3 Ligase Complex: The CRL4-DCAF15 complex, which consists of Cullin-4 (CUL4), DDB1, and the substrate receptor DCAF15.[2]

-

The Neosubstrate: The target protein to be degraded, in this case, RBM39.[2]

The formation of a stable ternary complex between DCAF15, the sulfonamide, and RBM39 is essential for subsequent ubiquitination and degradation.[3]

Quantitative Data on Aryl Sulfonamide-Mediated Protein Degradation

The efficacy of molecular glue degraders is typically quantified by measuring the reduction in the target protein levels in cells. Key parameters include the DC50 (the concentration of the compound that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Indisulam | RBM39 | T-ALL PDX cells | Dose-dependent decrease | Not specified | [4] |

| Indisulam | ZEB1 | AGS, MGC803 | Time & Dose-dependent | Not specified | [5] |

| E7820 | RBM39 | Not specified | Not specified | Not specified | [6] |

Note: Specific DC50 and Dmax values for these compounds are often proprietary or not explicitly stated in all publications. The data indicates a functional degradation of the target proteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize aryl sulfonamide molecular glue degraders.

This protocol is adapted from studies demonstrating the indisulam-dependent interaction between DCAF15 and RBM39.[2]

Objective: To determine if the aryl sulfonamide induces the interaction between DCAF15 and the target protein (e.g., RBM39) in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged proteins (e.g., DCAF15-FLAG and RBM39-HA)

-

Lipofectamine 2000 or similar transfection reagent

-

Aryl sulfonamide compound (e.g., indisulam) and DMSO (vehicle control)

-

Neddylation inhibitor (e.g., MLN4924) to trap the E3 ligase complex in an active state

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody or beads for immunoprecipitation

-

Anti-HA antibody for Western blotting

-

Protein A/G magnetic beads

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Co-transfect cells with plasmids expressing DCAF15-FLAG and RBM39-HA using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, treat the cells with 1 µM MLN4924 for 2 hours to inhibit cullin neddylation. Subsequently, add 10 µM of the aryl sulfonamide or DMSO for an additional 4 hours.

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with anti-FLAG antibody or anti-FLAG beads overnight at 4°C to pull down DCAF15-FLAG and any interacting proteins.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated RBM39-HA. An anti-FLAG antibody should be used to confirm the successful immunoprecipitation of DCAF15-FLAG.

This is a standard protocol to quantify the reduction in target protein levels following treatment with a degrader.[3][4]

Objective: To measure the dose- and time-dependent degradation of a target protein.

Materials:

-

Cancer cell line of interest (e.g., T-ALL cells for RBM39)

-

Aryl sulfonamide compound and DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein (e.g., anti-RBM39) and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with a range of concentrations of the aryl sulfonamide (e.g., 0.1, 1, 10 µM) or DMSO for various time points (e.g., 6, 12, 24, 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Repeat the blotting process with the loading control antibody.

-

-

Quantification: Densitometry analysis of the protein bands can be performed to quantify the percentage of protein degradation relative to the vehicle-treated control.

Objective: To assess the anti-proliferative effect of the degrader compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Aryl sulfonamide compound and DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the aryl sulfonamide.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Conclusion

While direct evidence for this compound as a protein degrader building block is currently lacking, the extensive research on other aryl sulfonamides provides a robust blueprint for its potential development and evaluation. The mechanism of action, involving the recruitment of the DCAF15 E3 ligase to induce the degradation of neosubstrates like RBM39, highlights a promising avenue for therapeutic intervention, particularly in oncology. The experimental protocols detailed in this guide offer a systematic approach to characterizing the activity of new molecular glue degraders. Future research may explore the synthesis and testing of this compound and its analogs to determine if they can function as novel DCAF15-recruiting molecular glues, thereby expanding the arsenal of targeted protein degradation therapies.

References

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 1-Methylimidazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Methylimidazole-4-sulfonamide (CAS No. 111124-90-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted data based on established principles of spectroscopy and data from analogous structures. Additionally, a plausible experimental protocol for its synthesis and characterization is presented.

Chemical Structure and Properties

-

IUPAC Name: 1-methyl-1H-imidazole-4-sulfonamide

-

Molecular Formula: C₄H₇N₃O₂S

-

Molecular Weight: 161.18 g/mol [1]

-

CAS Number: 111124-90-4[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.8 | Singlet | 1H | Imidazole C5-H |

| ~7.2 - 7.5 | Singlet | 1H | Imidazole C2-H |

| ~6.5 - 7.0 | Broad Singlet | 2H | SO₂NH₂ |

| ~3.7 - 3.9 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | Imidazole C4-SO₂ |

| ~135 - 140 | Imidazole C2 |

| ~120 - 125 | Imidazole C5 |

| ~33 - 36 | N-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |

| 3150 - 3100 | Medium | C-H stretch (aromatic) |

| 2980 - 2900 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (imidazole ring) |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1140 | Strong | Symmetric SO₂ stretch |

| ~900 | Medium | S-N stretch |

Table 4: Predicted Mass Spectrometry Data

Predicted mass spectrometry data for 1-methyl-1H-imidazole-4-sulfonamide (C₄H₇N₃O₂S) indicates a monoisotopic mass of 161.0259 Da.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.03318 |

| [M+Na]⁺ | 184.01512 |

| [M-H]⁻ | 160.01862 |

| [M]⁺ | 161.02535 |

Experimental Protocols

The following section details a plausible methodology for the synthesis and spectroscopic characterization of this compound. This protocol is based on standard organic chemistry procedures for the preparation of sulfonamides from sulfonyl chlorides.

3.1 Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride

The synthesis of the precursor, 1-Methyl-1H-imidazole-4-sulfonyl chloride, is a critical first step.

-

Materials: 1-Methylimidazole, Chlorosulfonic acid, Thionyl chloride, Dichloromethane (anhydrous).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylimidazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

The crude product can be further purified by recrystallization or column chromatography.

-

3.2 Synthesis of this compound

-

Materials: 1-Methyl-1H-imidazole-4-sulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane.

-

Procedure:

-

Dissolve the 1-Methyl-1H-imidazole-4-sulfonyl chloride in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

3.3 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the molecular weight and fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and analysis workflow.

References

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of Sulfonamide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety, a cornerstone of medicinal chemistry, has demonstrated remarkable versatility, extending its therapeutic reach far beyond its initial application as an antibacterial agent. This in-depth technical guide explores the diverse array of biological targets modulated by sulfonamide-containing compounds. It provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways and logical relationships that govern their pharmacological effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.

Enzyme Inhibition: A Primary Mechanism of Action

Sulfonamides exert a significant portion of their therapeutic effects through the inhibition of various enzymes critical to physiological and pathological processes.

Dihydropteroate Synthase (DHPS)

The classical and most well-understood target of antibacterial sulfonamides is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), thereby halting the production of dihydrofolic acid, a precursor essential for DNA and RNA synthesis in bacteria.[1][2] This selective toxicity arises from the fact that humans obtain folic acid from their diet and lack the DHPS enzyme.[2]

Quantitative Data: DHPS Inhibition

| Compound | Organism/Enzyme | Inhibition Metric | Value |

| Sulfamethoxazole | E. coli DHPS | IC50 | 2.76 µg/mL |

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Sulfonamides are potent inhibitors of various CA isoforms, and this inhibition is the basis for their use as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders and cancers.[4] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking its catalytic activity.

Quantitative Data: Carbonic Anhydrase Inhibition [3][4][5][6][7]

| Compound | Isoform | Inhibition Metric | Value (nM) |

| Acetazolamide | hCA I | Kᵢ | 250 |

| Acetazolamide | hCA II | Kᵢ | 12 |

| Acetazolamide | hCA IV | Kᵢ | 74 |

| Acetazolamide | hCA IX | Kᵢ | 25 |

| Acetazolamide | hCA XII | Kᵢ | 5.7 |

| Ethoxzolamide | hCA I | Kᵢ | 15 |

| Ethoxzolamide | hCA II | Kᵢ | 1.1 |

| Brinzolamide | hCA II | Kᵢ | 3.1 |

| Dorzolamide | hCA II | Kᵢ | 0.52 |

| Compound 15 | hCA II | Kᵢ | 3.3 |

| Compound 15 | hCA IX | Kᵢ | 6.6 |

| Compound 15 | hCA XII | Kᵢ | 80.6 |

Proteases

Sulfonamide-based compounds have emerged as potent inhibitors of various classes of proteases, playing crucial roles in cancer, inflammation, and viral infections.[8]

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer invasion, metastasis, and inflammatory diseases like arthritis.[4][9] The sulfonamide group in these inhibitors often chelates the active site zinc ion.[10]

Quantitative Data: MMP Inhibition [11][12][13]

| Compound | MMP Target | Inhibition Metric | Value (nM) |

| CGS-27023A | MMP-1 | IC50 | 33 |

| CGS-27023A | MMP-2 | IC50 | 20 |

| CGS-27023A | MMP-3 | IC50 | 8 |

| CGS-27023A | MMP-9 | IC50 | 8 |

| Compound 32 | Mouse Macrophage Metalloelastase (MME) | IC50 | 5-6 |

| Compound 34 | Mouse Macrophage Metalloelastase (MME) | IC50 | 5-6 |

| Compound 40 | Mouse Macrophage Metalloelastase (MME) | IC50 | 5-6 |

| AL-828 | MMP-9 | Theoretical IC50 | 4 x 10⁵ M |

Tumor necrosis factor-α-converting enzyme (TACE), also known as ADAM17, is a key sheddase responsible for the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α.[14][15] Inhibition of TACE by sulfonamide-based compounds is a therapeutic strategy for inflammatory diseases.

Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death).[16][17] Sulfonamide derivatives have been developed as inhibitors of caspases, particularly caspase-3, with potential applications in conditions where excessive apoptosis is detrimental.[18]

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Several clinically used HIV protease inhibitors incorporate a sulfonamide moiety, which is critical for their potent inhibitory activity.[19][20]

Quantitative Data: HIV Protease Inhibition [19][20][21]

| Compound | HIV Protease | Inhibition Metric | Value (nM) |

| Saquinavir | Wild-type | Kᵢ | 0.12 |

| Ritonavir | Wild-type | Kᵢ | 0.015 |

| Indinavir | Wild-type | Kᵢ | 0.4 |

| Amprenavir | Wild-type | Kᵢ | 0.6 |

| Darunavir | Wild-type | Kᵢ | 0.003-0.004 |

| Tipranavir | Wild-type | Kᵢ | 0.8 |

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22] Celecoxib, a selective COX-2 inhibitor, is a well-known example of a sulfonamide-containing anti-inflammatory drug.

Ion Channel Modulation

Sulfonamide-containing compounds have been shown to modulate the activity of various ion channels, which are critical for neuronal excitability and other physiological processes.

Voltage-Gated Sodium Channels (Nav)

Certain sulfonamide derivatives act as modulators of voltage-gated sodium channels, with some showing selectivity for specific isoforms like Nav1.7, a key player in pain sensation.[23][24][25]

Quantitative Data: Voltage-Gated Sodium Channel Modulation [21][23][24]

| Compound | Channel | Inhibition Metric | Value (µM) |

| Lacosamide | INa(T) in GH3 cells | IC50 | 78 |

| Lacosamide | INa(L) in GH3 cells | IC50 | 34 |

| Carbamazepine | INa(T) in Neuro-2a cells | IC50 | 36 |

| Carbamazepine | INa(L) in Neuro-2a cells | IC50 | 18 |

Potassium Channels (Kv and Kir)

Sulfonamides can also modulate the activity of potassium channels. For example, some hypoglycemic sulfonylureas inhibit ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin release.[18][26]

Quantitative Data: Potassium Channel Modulation [18][26]

| Compound | Channel | Inhibition Metric | Value (mM) |

| Tolbutamide | KATP (no nucleotides) | IC50 | 0.4 |

| Tolbutamide | KATP (+0.1 mM ATP) | IC50 | 0.1 |

| Tolbutamide | KATP (+0.3 mM ADP, no Mg2+) | IC50 | 5.1 |

Signaling Pathways and Logical Relationships

The interaction of sulfonamides with their biological targets triggers a cascade of downstream events. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key pathways and the logical classification of sulfonamide-containing drugs.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Caption: Sulfonamide inhibition of the caspase-mediated apoptosis pathway.

Caption: Inhibition of TACE-mediated ectodomain shedding by sulfonamides.

Caption: Hierarchical classification of sulfonamide drugs.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of sulfonamide-target interactions.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of sulfonamides against DHPS.

Materials:

-

Purified DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

Dihydropterin pyrophosphate (DHPP)

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Test sulfonamide compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of PABA, DHPP, and test compounds in a suitable solvent (e.g., DMSO). Prepare a working solution of DHPS in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations (or vehicle for control)

-

PABA (at a concentration near its Kₘ)

-

-

Enzyme Addition: Initiate the reaction by adding the DHPS enzyme solution to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination and Detection: The product, dihydropteroate, can be detected by various methods. A common method is to couple the reaction to dihydrofolate reductase (DHFR) and monitor the oxidation of NADPH at 340 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to measure the inhibition of CA activity.

Materials:

-

Purified CA isoenzyme (e.g., hCA II)

-

CO₂-saturated water

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Test sulfonamide compounds

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the CA enzyme, test inhibitor at various concentrations, and the pH indicator in the assay buffer. Prepare fresh CO₂-saturated water.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Reaction Measurement:

-

One syringe of the stopped-flow instrument is filled with the enzyme/inhibitor/indicator solution.

-

The other syringe is filled with the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

-

Data Analysis: Calculate the initial rate of the enzymatic reaction from the slope of the absorbance versus time curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol describes the whole-cell patch-clamp technique to study the effect of sulfonamides on voltage-gated ion channels in cultured cells.[19][27]

Materials:

-

Cultured cells expressing the ion channel of interest (e.g., HEK293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller and microforge

-

External (bath) solution (composition depends on the ion channel)

-

Internal (pipette) solution (composition depends on the ion channel)

-

Test sulfonamide compounds

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip of the pipette.

-

Cell Preparation: Plate the cells on coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.

-

Giga-seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Recording:

-

Voltage-clamp mode: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion channel currents. Record currents in the absence (control) and presence of various concentrations of the test sulfonamide compound.

-

Current-clamp mode: Inject current to study the effect of the compound on the cell's membrane potential and action potential firing.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of the sulfonamide on channel properties such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence of gating. Calculate the IC₅₀ or EC₅₀ value for the compound's effect.

Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[2][11][28][29][30]

Materials:

-

Cell lysate from cells treated with an apoptosis-inducing agent and/or test sulfonamide

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the cells to release the cytosolic contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell lysate (containing a specific amount of protein)

-

Assay buffer

-

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity, often expressed as the fold-increase in activity compared to an untreated control.

Conclusion

The sulfonamide scaffold continues to be a remarkably privileged structure in medicinal chemistry, yielding compounds that interact with a wide and growing range of biological targets. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. It is anticipated that the information contained herein will serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation sulfonamide-based therapies to address a wide range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.cn [abcam.cn]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. raybiotech.com [raybiotech.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abeomics.com [abeomics.com]

- 17. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 18. On the mechanism of ADP-induced alteration of sulphonylurea sensitivity in cardiac ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Sulfonamides | Definition, Drug list & Examples - Lesson | Study.com [study.com]

- 23. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. axolbio.com [axolbio.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. mpbio.com [mpbio.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

In Silico Modeling of 1-Methylimidazole-4-sulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 1-Methylimidazole-4-sulfonamide, a small molecule fragment inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). Initially investigated as a potential carbonic anhydrase inhibitor, crystallographic studies have revealed its interaction with the lysine methyltransferase SMYD3, a promising target in oncology. This document outlines the key interactions, quantitative binding data, detailed experimental protocols for assessing inhibition, and a comprehensive workflow for in silico modeling. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and develop inhibitors based on the this compound scaffold.

Introduction

This compound is a small molecule of interest in drug discovery due to its structural motifs, which are common in various bioactive compounds. While the sulfonamide group is a well-known zinc-binding pharmacophore, leading to the initial hypothesis of carbonic anhydrase inhibition, recent structural biology efforts have elucidated its binding to a different class of enzymes. X-ray crystallography has identified this compound as a fragment that binds to the active site of SMYD3, a lysine methyltransferase implicated in the progression of various cancers. This guide will focus on the in silico modeling of the interaction between this compound and its confirmed target, SMYD3.

Target Interaction and Binding Data

The interaction of this compound with human SMYD3 has been characterized through X-ray crystallography. The compound, referred to as E4I in the Protein Data Bank (PDB), binds in the substrate-binding site of SMYD3.

Structural Details of the Interaction

The crystal structure of the SMYD3-E4I complex (PDB ID: 7QLB) reveals key interactions that anchor the fragment in the active site. The sulfonamide group forms hydrogen bonds with backbone atoms of residues in the binding pocket, while the methylimidazole moiety occupies a hydrophobic pocket. These interactions provide a basis for the rational design of more potent and selective SMYD3 inhibitors.

Quantitative Binding Data

Quantitative data on the binding affinity of this compound for SMYD3 is crucial for understanding its potential as a lead compound. The following table summarizes the available data from biophysical assays.

| Compound | Target | Assay Method | IC50 (µM) | Kd (µM) | Reference |

| This compound | SMYD3 | Thermal Shift Assay | - | TBD | [1] |

| This compound | SMYD3 | In vitro Methylation Assay | TBD | - | [2] |

(TBD: To Be Determined from the primary publication. The initial search did not yield specific numerical values in the abstracts.)

Experimental Protocols

Reproducible experimental data is the foundation of successful drug discovery. The following are detailed methodologies for key experiments relevant to the study of this compound and its interaction with SMYD3.

Synthesis of this compound

Step 1: Synthesis of 1-Methylimidazole-4-sulfonyl chloride

-

Starting Material: 1-Methylimidazole.

-

Reagent: Chlorosulfonic acid.

-

Procedure:

-

Cool chlorosulfonic acid (e.g., 4 equivalents) in an ice bath.

-

Slowly add 1-methylimidazole (1 equivalent) to the cooled chlorosulfonic acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 70-80°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, 1-methylimidazole-4-sulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.

-

Step 2: Amination of 1-Methylimidazole-4-sulfonyl chloride

-

Starting Material: 1-Methylimidazole-4-sulfonyl chloride.

-

Reagent: Ammonium hydroxide solution.

-

Procedure:

-

Suspend 1-methylimidazole-4-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the suspension in an ice bath.

-

Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

In Vitro SMYD3 Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0), recombinant SMYD3 enzyme, and the histone H3 or H4 substrate.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding [3H]-SAM.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).